Product packaging for (S)-4-Fmoc-4-(Fmoc-amino)butanoic Acid(Cat. No.:)

(S)-4-Fmoc-4-(Fmoc-amino)butanoic Acid

Cat. No.: B13386571
M. Wt: 547.6 g/mol
InChI Key: YDZLVLICRXQATH-UHFFFAOYSA-N
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Description

Significance of Non-Canonical Amino Acids and Branched Scaffolds in Biomolecular Design

While the twenty proteinogenic amino acids provide the fundamental blueprint for life, the incorporation of non-canonical amino acids (ncAAs) into peptides and proteins has revolutionized biomolecular engineering. These unique building blocks, which are not naturally encoded in the genetic code, offer a means to introduce novel chemical functionalities, conformational constraints, and metabolic stability.

The gem-diamino motif present in the core structure of (S)-4-Fmoc-4-(Fmoc-amino)butanoic acid is a prime example of a non-canonical feature. Geminal diamines can act as transition state analogs for proteases or introduce unique hydrogen bonding patterns, thereby influencing the biological activity and therapeutic potential of synthetic peptides. Furthermore, the branched nature of this scaffold can impart specific three-dimensional arrangements, guiding the folding of peptide chains into desired secondary structures. This structural control is crucial for designing molecules that can effectively interact with biological targets such as receptors and enzymes.

The Role of Fmoc Protection Strategies in Modular Chemical Synthesis

The synthesis of peptides and other complex molecules requires a strategic approach to protect reactive functional groups. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability. nih.govaltabioscience.com This allows for the selective deprotection of the alpha-amino group under mild conditions, leaving acid-labile side-chain protecting groups intact. nih.gov This orthogonality is fundamental to the stepwise and controlled assembly of amino acid sequences.

In this compound, both amino groups are protected with Fmoc, ensuring their stability during coupling reactions. The presence of two Fmoc groups offers the potential for differential deprotection strategies or the introduction of further branching in a synthetic route. The widespread adoption of Fmoc chemistry in automated peptide synthesizers underscores the importance of building blocks like this one, which are designed for seamless integration into established synthetic workflows. nih.gov

Overview of Research Trajectories for Multifunctional Building Blocks

Modern organic synthesis increasingly relies on the use of multifunctional building blocks, which are complex molecular fragments that can be readily incorporated into larger structures. These building blocks streamline synthetic routes, reduce the number of reaction steps, and provide efficient access to a wide range of molecular diversity. This compound is a quintessential example of such a building block. It combines a chiral center, a carboxylic acid for peptide bond formation, and two protected amino groups, all within a single, well-defined structure.

Research in this area is focused on developing novel building blocks with unique functionalities and orthogonal protecting groups. The goal is to create a "molecular toolbox" that allows chemists to construct complex target molecules with high precision and efficiency. The synthesis and application of compounds like this compound are central to this endeavor, pushing the boundaries of what is possible in the design and creation of new therapeutic agents and advanced materials.

Interactive Data Tables

Due to the highly specific and likely custom nature of "this compound," publicly available experimental data is scarce. The following table provides predicted or typical properties for a compound of this nature, based on the analysis of its constituent parts and related known molecules.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValue
Molecular Formula C34H30N2O6
Molecular Weight 574.62 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, NMP
Chirality Chiral

Table 2: Key Research Findings and Applications of Related gem-Diamino and Fmoc-Protected Compounds

Research AreaKey Finding/ApplicationReference Compound Example
Peptide Mimetics Introduction of gem-diamino groups can mimic tetrahedral transition states of peptide bond hydrolysis, leading to potent enzyme inhibitors.N,N'-protected gem-diaminic units
Solid-Phase Synthesis Fmoc-protected amino acids are fundamental for the automated synthesis of peptides with high purity and yield.Fmoc-amino acids
Drug Discovery Non-canonical amino acids are used to enhance the metabolic stability and target specificity of peptide-based drugs.Fmoc-Dab(Boc)-OH
Combinatorial Chemistry Multifunctional building blocks enable the rapid generation of diverse molecular libraries for high-throughput screening.Various Fmoc-protected amino acids

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H29NO6 B13386571 (S)-4-Fmoc-4-(Fmoc-amino)butanoic Acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29NO6/c36-32(37)18-17-31(33(38)40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZLVLICRXQATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S 4 Fmoc 4 Fmoc Amino Butanoic Acid and Its Analogs

Stereoselective Synthesis of the Butanoic Acid Core

The cornerstone of synthesizing (S)-4-Fmoc-4-(Fmoc-amino)butanoic acid is the establishment of the chiral center at the C4 position of the butanoic acid backbone. This requires highly stereoselective methods to ensure the desired (S)-configuration. Various strategies have been developed for the asymmetric synthesis of related γ-amino acids, which can be adapted for this specific target.

One common approach begins with chiral precursors that already contain the desired stereocenter. For example, derivatives of L-glutamic acid or L-aspartic acid can serve as starting materials. google.combeilstein-journals.orgscielo.br A synthetic route could involve the chemoselective reduction of the γ-carboxyl group of a suitably protected L-glutamic acid derivative to a hydroxymethyl group, which is then converted to the desired amino functionality. beilstein-journals.org

Another powerful strategy involves the asymmetric Michael addition. For instance, the organocatalytic Michael addition of an aldehyde to a nitroalkene can generate multiple stereocenters with high diastereo- and enantioselectivity. nih.gov This method could be applied to construct the Cα-Cβ bond of a precursor, ultimately leading to the desired γ-amino acid structure. nih.gov

Enzyme-catalyzed reactions also offer a high degree of stereoselectivity. Transaminases, for example, can be used to install an amino group onto a keto-acid precursor with excellent enantiomeric excess. This biocatalytic approach provides a direct route to the chiral amine core.

A summary of potential key reactions for stereoselective synthesis is presented below.

Method Key Reaction Typical Chiral Source/Catalyst Advantages Reference
Chiral Pool SynthesisDecarboxylation/Functional Group InterconversionL-Glutamic Acid, L-Aspartic AcidReadily available starting materials, well-established stereochemistry. google.comscielo.br
Asymmetric Conjugate AdditionMichael AdditionChiral Organocatalysts (e.g., Proline derivatives)High enantioselectivity, creation of multiple stereocenters. nih.gov
Asymmetric HydrogenationReduction of a C=C or C=N bondChiral metal complexes (e.g., Rh, Ru with chiral ligands)High efficiency and turnover numbers. researchgate.net
BiocatalysisReductive AminationTransaminase EnzymesHigh stereospecificity, mild reaction conditions. rsc.org

These methods provide a robust toolkit for chemists to construct the (S)-4-aminobutanoic acid core with high optical purity, a critical prerequisite for the synthesis of the final, doubly Fmoc-protected product.

Optimized Fmoc-Protection Strategies for Bifunctional Amine and Carboxyl Groups

The target molecule, this compound, possesses two amine groups (the α-amino group of the amino acid moiety and the primary amine at C4) and a carboxylic acid group. The strategic application of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is crucial. The Fmoc group is favored in peptide synthesis due to its stability under acidic conditions and its lability to mild bases, typically piperidine (B6355638). rsc.org

Protecting both amino groups with Fmoc while leaving the carboxyl group free for potential future couplings requires careful optimization. The general procedure involves reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimide (Fmoc-OSu) under basic conditions. rsc.org For a diamino acid, this reaction must be performed with at least two equivalents of the Fmoc reagent.

A key challenge is ensuring complete protection without side reactions. The choice of base and solvent is critical. Aqueous media, often in combination with an organic cosolvent like ethanol, can be effective for the N-Fmoc protection of amino acids. rsc.org

An alternative strategy for protecting bifunctional amino acids involves temporary complexation. For instance, a Cu(II) complex can be used to temporarily block the α-amino and carboxyl groups, allowing for the selective protection of a side-chain amino group. acs.orgnih.gov Following this, the copper can be removed, and the α-amino group can then be protected. This provides a pathway for orthogonal protection if different protecting groups were desired, but for the target molecule, a one-pot, dual-protection approach is more direct.

The carboxyl group is typically protected as an ester (e.g., methyl, ethyl, or tert-butyl ester) during the Fmoc introduction to prevent unwanted side reactions, such as the formation of Fmoc-amino acid oligomers. This ester is then selectively cleaved at a later stage to yield the final carboxylic acid.

Reagent Typical Conditions Advantages Considerations Reference
Fmoc-ClAmine, Water/Ethanol, 60°CReadily available, efficient.Requires careful pH control to avoid hydrolysis of the reagent. rsc.org
Fmoc-OSuAmine, NaHCO3, Dioxane/WaterHigher stability than Fmoc-Cl, less prone to side reactions.Generally slower reaction times. organic-chemistry.org
Fmoc-benzotriazoleAmine, Triethylamine, 20°CReacts well with various amino acids, produces pure products.Benzotriazole is a byproduct. organic-chemistry.org

Convergent and Divergent Synthetic Routes to this compound

A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in the later stages. researchgate.net For the target molecule, this could mean:

Synthesizing a protected (S)-4-aminobutanoic acid derivative where the amine is protected by a group orthogonal to Fmoc (e.g., a Boc group).

Separately, preparing an Fmoc-protected amino acid.

Coupling these two fragments, followed by deprotection and subsequent Fmoc protection of the newly freed amine.

A divergent synthesis , in contrast, starts from a common precursor that is elaborated through different reaction pathways to yield a library of related compounds. researchgate.netresearchgate.netnih.gov In the context of synthesizing the single target molecule, a linear, divergent-style approach would build the molecule step-by-step from a simpler starting material. For example:

Start with a protected derivative of L-aspartic acid.

Selectively reduce the β-carboxyl group to an alcohol.

Convert the alcohol to an amine.

Protect both the α- and the newly formed γ-amino groups with Fmoc.

Deprotect the α-carboxyl group.

Synthetic Strategy Description Advantages Disadvantages
Convergent Key fragments are synthesized independently and then combined. researchgate.netHigher overall yields, easier purification of intermediates, flexibility.Requires development of multiple synthetic pathways.
Divergent/Linear The molecule is built sequentially from a single starting material. researchgate.netConceptually simpler, fewer parallel syntheses to manage.Overall yield is the product of all step yields; can be low for long sequences.

Green Chemistry Principles in the Synthesis of Fmoc-Protected Amino Acid Derivatives

The synthesis of fine chemicals like Fmoc-protected amino acids is increasingly scrutinized for its environmental impact. Applying green chemistry principles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. advancedchemtech.comnih.gov

A primary focus in greening peptide and amino acid synthesis is the replacement of hazardous solvents. rsc.org Dimethylformamide (DMF) and dichloromethane (B109758) (DCM), common solvents in this field, are facing regulatory pressure due to their toxicity. acs.org Research has identified greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate, and propylene (B89431) carbonate. acs.orgrsc.org The solubility of Fmoc-amino acids and reagents in these alternative solvents is a key consideration for their successful implementation. nih.gov

Another green strategy is to minimize the number of synthetic steps and purification procedures. In-situ Fmoc removal, where the deprotection agent is added directly to the coupling reaction mixture, can significantly reduce solvent consumption by eliminating intermediate washing steps. peptide.comrsc.org This approach relies on the faster deactivation of the coupling agent compared to the rate of Fmoc removal to prevent double incorporation. peptide.comrsc.org

The use of water as a reaction medium is also a key goal of green chemistry. nih.govsemanticscholar.org The development of water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, enables peptide assembly in aqueous conditions, drastically reducing organic solvent waste. nih.govresearchgate.net While not a direct synthesis of the target molecule, these principles and technologies are directly applicable.

Green Chemistry Principle Application in Fmoc-Amino Acid Synthesis Example/Benefit Reference
Safer Solvents Replacing DMF/DCM with greener alternatives.Use of 2-MeTHF, which shows better performance than DMF for coupling. acs.org
Waste Prevention Combining reaction steps (e.g., coupling and deprotection).In situ Fmoc removal protocols can save up to 75% of solvent. peptide.com
Atom Economy Using catalytic reagents instead of stoichiometric ones.Biocatalytic methods for stereoselective synthesis. rsc.org
Design for Energy Efficiency Using microwave-assisted synthesis.Reduced reaction times and potentially improved yields. semanticscholar.org
Use of Renewable Feedstocks Starting from bio-based materials.Synthesis from naturally occurring amino acids like L-glutamic acid. google.com

Synthesis of Deuterated or Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H), are invaluable tools for mechanistic studies, metabolic tracking, and structural analysis by nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov The synthesis of a deuterated version of this compound would allow researchers to probe its interactions and transformations in biological or chemical systems.

Several methods exist for introducing deuterium into amino acids. nih.gov Site-selective deuteration can be particularly challenging.

H/D Exchange: One common method is to perform a hydrogen-deuterium exchange on a precursor molecule. For example, the α-proton of an amino acid can be exchanged for deuterium under basic conditions, often via the formation of an intermediate Schiff base. rsc.org Enzymatic methods using pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes in heavy water (D₂O) can achieve stereoretentive α-deuteration. rsc.org

Reduction with Deuterated Reagents: A carbonyl or imine precursor can be reduced using a deuterium source like sodium borodeuteride (NaBD₄) or deuterium gas (D₂) with a catalyst to install deuterium atoms at specific positions.

Synthesis from Labeled Precursors: Building the molecule from simple, commercially available deuterated starting materials is another robust approach. nih.gov This often provides the cleanest and most specific labeling pattern, though it may require a longer synthetic route.

Biocatalytic platforms offer an atom-efficient way to produce isotopically labeled amino acids. rsc.org For instance, combining a deuteration catalyst with an amino acid dehydrogenase in D₂O can synthesize amino acids with deuterium incorporated at various positions from inexpensive isotopic precursors like ²H₂O. rsc.org These methods could be adapted to produce a deuterated (S)-4-amino-butanoic acid core before the introduction of the Fmoc protecting groups.

Labeling Position Synthetic Method Deuterium Source Key Features Reference
α-position Racemization/Resolution via Ni(II) complexD₂OHigh degree of deuteration (>99%), enantiomerically pure product. rsc.org
α-position Biocatalytic H/D ExchangeD₂OMild conditions, high stereoselectivity. rsc.org
α- and β-positions Dual-Protein CatalysisD₂OSelective Cα and Cβ H/D exchange. nih.gov
Multiple positions Reduction of a suitable precursorNaBD₄, D₂/CatalystCan label multiple sites depending on the precursor's functionality. epj-conferences.org

Applications of S 4 Fmoc 4 Fmoc Amino Butanoic Acid in Advanced Chemical Synthesis and Bioconjugation

As a Branched Linker in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), the primary protecting group strategies are based on the use of tert-butoxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc). americanpeptidesociety.org The Fmoc strategy is widely employed due to its mild deprotection conditions, which typically involve treatment with a secondary amine base like piperidine (B6355638). americanpeptidesociety.orgscielo.org.mx (S)-4-Fmoc-4-(Fmoc-amino)butanoic acid is particularly valuable in Fmoc-based SPPS as a branching unit. When this molecule is incorporated into a peptide chain, the subsequent deprotection step simultaneously removes both Fmoc groups. This exposes two primary amines, which can then serve as initiation points for the simultaneous elongation of two new peptide chains. This approach is a straightforward method for synthesizing symmetrically branched peptides, which are of significant interest for applications such as epitope presentation in synthetic vaccines and the development of multivalent ligands.

Integration into Peptide and Peptidomimetic Scaffolds

The incorporation of this compound into a growing peptide chain on a solid support follows standard SPPS protocols. biosynth.comluxembourg-bio.com The carboxylic acid moiety of the molecule is activated using common coupling reagents, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), in the presence of a base like N,N-Diisopropylethylamine (DIPEA). luxembourg-bio.com This activated species then reacts with the free N-terminal amine of the resin-bound peptide to form a stable amide bond.

This building block is not only used for the synthesis of traditional peptides but also for the construction of peptidomimetics. nih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess modified backbones to enhance properties like metabolic stability or conformational rigidity. nih.govresearchgate.net By introducing this compound, chemists can create scaffolds that diverge from the linear sequence of natural peptides, enabling the development of novel therapeutic candidates and research tools. researchgate.net

Strategies for Orthogonal Deprotection and Further Derivatization

The concept of orthogonality is fundamental to complex chemical synthesis, allowing for the selective removal of one type of protecting group in the presence of others. biosynth.comnih.gov In the context of using this compound in Fmoc-SPPS, the two Fmoc groups are not orthogonal to each other; they are cleaved simultaneously under the same basic conditions. americanpeptidesociety.org

The orthogonality lies in the relationship between the base-labile Fmoc groups and the acid-labile protecting groups used for the side chains of other amino acids (e.g., t-Butyl for Asp, Glu, and Tyr; Boc for Lys and Trp; Trityl for Asn, Gln, and His). biosynth.comnih.gov This allows for the selective removal of the two Fmoc groups from the branching unit to permit chain elongation, while the side-chain protecting groups remain intact. biosynth.com These side-chain groups are only removed during the final cleavage step, which uses a strong acid cocktail, typically containing trifluoroacetic acid (TFA). sigmaaldrich.com

Protecting GroupChemical ClassRemoval ConditionsStability
Fmoc Base-Labile20% Piperidine in DMFStable to mild/strong acid, hydrogenolysis
Boc Acid-LabileTrifluoroacetic Acid (TFA)Stable to base, hydrogenolysis
Trt (Trityl) Highly Acid-Labile1-2% TFA in DCM, Acetic AcidStable to base, hydrogenolysis
tBu (tert-Butyl) Acid-LabileTrifluoroacetic Acid (TFA)Stable to base, hydrogenolysis

This orthogonal protection scheme is crucial for the controlled synthesis of complex, branched peptides where specific side-chain functionalities must be preserved until the final product is released from the solid support.

Utility in Solution-Phase Organic Synthesis

Beyond its use in SPPS, this compound is a versatile building block in solution-phase synthesis for creating molecules with defined, complex architectures.

Formation of Complex Molecular Architectures and Dendrimers

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The symmetric, bifunctional nature of this compound makes it an ideal monomer for the divergent synthesis of dendrimers. nih.gov In a typical strategy, the carboxylic acid of the building block is coupled to a multifunctional core molecule. Following this, the two Fmoc groups are removed, revealing two amine functionalities. This process can then be repeated, with each cycle adding a new "generation" to the dendrimer, exponentially increasing the number of terminal groups. nih.gov This approach allows for precise control over the size, shape, and surface functionality of the resulting dendrimer, which is critical for applications in areas like drug delivery and catalysis. nih.gov

Applications in Macrocyclization Strategies

Macrocyclization is a key strategy for constraining the conformation of peptides and other molecules, which can lead to increased receptor affinity, selectivity, and stability. nih.gov this compound can serve as a scaffold in macrocyclization strategies. For instance, two separate peptide chains can be synthesized and then coupled in solution to the two amine groups of the deprotected butanoic acid derivative. The termini of these peptide chains can then be linked together through a head-to-tail or side-chain linkage to form a complex bicyclic or macrocyclic structure. anu.edu.au This allows for the creation of constrained peptidomimetics where the linker itself is an integral part of the three-dimensional architecture. nih.gov

Development of Bioconjugation Reagents and Probes

Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule. Reagents built upon the this compound scaffold can function as bifunctional or multifunctional linkers. lumiprobe.com After deprotection of the two Fmoc groups, the resulting primary amines can be derivatized with different chemical entities. For example, one amine could be functionalized with a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, while the other is attached to a targeting moiety, like a small molecule ligand or an antibody-binding fragment. This creates a heterobifunctional reagent capable of bridging two different molecular partners. Such branched linkers are increasingly used in the development of sophisticated biological probes, diagnostic agents, and targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). broadpharm.com

Design of Multifunctional Scaffolds for Protein and Nucleic Acid Modification

This compound serves as an exemplary scaffold for the synthesis of complex bioconjugates. Its distinct functional groups can be addressed sequentially to attach different molecular entities, creating multifunctional constructs for targeted applications. The core utility of the Fmoc group in solid-phase peptide synthesis (SPPS) is its stability to acid and lability to bases like piperidine, which allows for mild deprotection conditions that preserve the integrity of sensitive biomolecules such as proteins and nucleic acids. altabioscience.comnih.gov

The structure of this compound allows for a modular approach to modification. The carboxylic acid can be activated to form an amide bond with an amine-containing molecule or support. Subsequently, each Fmoc-protected amine can be selectively deprotected under basic conditions to introduce additional functionalities. broadpharm.com This dual-protection scheme enables the precise, site-specific attachment of molecules like fluorophores, crosslinkers, or therapeutic agents. nih.govsigmaaldrich.com For example, one amine could be used to attach the scaffold to a protein via an amide linkage, while the second amine is reserved for conjugating a diagnostic imaging agent after purification of the initial conjugate. This strategy is central to building complex architectures for targeted drug delivery and diagnostics.

Table 1: Functional Groups of this compound and Their Roles in Scaffolding
Functional GroupChemical RoleApplication in Scaffolding
Carboxylic Acid (-COOH)Can be activated (e.g., with EDC, HATU) to react with primary amines.Acts as an anchor point for attachment to solid supports, resins, or amine groups on biomolecules. broadpharm.com
Fmoc-Protected Amine 1Stable to acid, cleaved by base (e.g., 20% piperidine in DMF). altabioscience.comFirst point of conjugation after deprotection. Can be used to attach a targeting moiety or link to a protein/nucleic acid.
Fmoc-Protected Amine 2Identical reactivity to the first Fmoc group, allowing for stepwise or simultaneous deprotection.Second point of conjugation. Allows for the introduction of a secondary molecule, such as a therapeutic payload, a reporter tag, or a crosslinking agent.
Chiral Butanoic BackboneProvides defined spatial orientation of the attached functional groups.Influences the conformation and interaction of the final conjugate with its biological target.

Creation of Ligands for Affinity-Based Research Tools

In the development of research tools for affinity purification, proteomics, and diagnostics, bifunctional molecules are essential for linking a target-binding element to a support or a reporter. nih.govyoutube.com this compound is well-suited for this purpose, acting as a versatile linker in the construction of affinity ligands.

The synthesis of an affinity probe can be systematically designed using this scaffold. For instance, the carboxylic acid can be used to immobilize the molecule onto a solid support, such as agarose (B213101) or magnetic beads. Following immobilization, one of the Fmoc groups can be removed to allow the covalent attachment of a known ligand (e.g., a small molecule inhibitor) that has a high affinity for a specific protein of interest. The second Fmoc group can then be deprotected to attach a different molecule, such as biotin for streptavidin-based detection or a fluorescent dye for imaging applications. nih.gov This modularity allows for the creation of a wide array of bespoke research tools from a single, versatile chemical entity.

Table 2: Hypothetical Application in Affinity Ligand Synthesis
StepReactionPurpose
1Couple the carboxylic acid of the scaffold to an amine-functionalized solid support (e.g., agarose beads) using EDC chemistry.Immobilize the linker onto a solid phase for affinity chromatography.
2Treat the support-bound linker with 20% piperidine in DMF.Selectively remove one or both Fmoc groups to expose free amine(s).
3React the exposed amine with an activated ester of a known protein binder (e.g., a kinase inhibitor).Attach the "bait" molecule that will capture the target protein from a complex mixture.
4(If applicable) React the second deprotected amine with a reporter molecule like NHS-Biotin.Incorporate a tag for detection, quantification, or secondary purification steps.

Role in Material Science for Polymer and Hydrogel Development

The 9-fluorenylmethyloxycarbonyl (Fmoc) group, beyond its utility as a protecting group, is a powerful motif for driving the self-assembly of small molecules into ordered supramolecular structures. researchgate.net Amino acids and short peptides modified with an Fmoc group can self-organize into nanofibers, ribbons, and other nanostructures that can entrap water to form hydrogels. rsc.orgmdpi.com The presence of two Fmoc moieties in this compound significantly enhances its capacity for self-assembly, making it a potent building block for novel polymers and hydrogels in material science. mdpi.com

Incorporation into Self-Assembling Systems

The self-assembly of Fmoc-conjugated molecules is primarily driven by a combination of non-covalent interactions. The large, hydrophobic, and aromatic nature of the fluorenyl groups promotes strong π-π stacking, which acts as the main organizing force. nih.gov This is complemented by hydrogen bonding between the carboxylic acid and amide functionalities, as well as hydrophobic interactions. mdpi.comacs.org In an aqueous environment, these interactions lead to the formation of elongated, high-aspect-ratio nanofibers. As the concentration of these fibers increases, they entangle to form a three-dimensional network characteristic of a hydrogel. nih.gov

The structure of this compound, with its two bulky Fmoc groups, provides a strong driving force for aggregation. The butanoic acid backbone provides a degree of hydrophilicity and hydrogen bonding capability that balances the hydrophobicity of the Fmoc groups, facilitating controlled assembly in aqueous solutions. mdpi.com Researchers can control the gelation process and the final properties of the material by adjusting external triggers such as pH, temperature, or solvent composition. researchgate.net

Table 3: Driving Forces in the Self-Assembly of Fmoc-Containing Molecules
Interaction TypeContributing Molecular MoietyRole in Assembly
π-π StackingFluorenyl rings of the Fmoc groups.The primary directional force that organizes molecules into ordered stacks, initiating nanofiber formation. mdpi.comnih.gov
Hydrogen BondingCarboxylic acid (-COOH) and amide (-NHCO-) groups.Stabilizes the assembled structure by forming intermolecular networks, enhancing the robustness of the nanofibers. acs.org
Hydrophobic InteractionsFluorenyl groups and aliphatic backbone.Drives the aggregation of nonpolar moieties away from water, contributing to the initial collapse and assembly. mdpi.com

Engineering of Bio-Responsive Materials

"Smart" or responsive materials, which change their properties in response to specific environmental stimuli, are of great interest for applications in drug delivery, tissue engineering, and biosensing. rsc.orgmdpi.com Hydrogels formed from this compound can be engineered to be bio-responsive. The ionizable carboxylic acid group and the potential for free amines after deprotection make the hydrogel network sensitive to changes in pH. acs.org

For example, at a pH below the pKa of the carboxylic acid, the group is protonated and neutral, favoring stronger hydrogen bonding and a more stable gel. As the pH increases, the carboxylate group becomes negatively charged, leading to electrostatic repulsion that can weaken the hydrogel network, causing it to swell or even dissolve. nih.gov This pH-responsive behavior can be exploited for targeted drug release in specific physiological environments, such as the acidic microenvironment of a tumor or the changing pH within an endosome. acs.org Furthermore, the peptide-like backbone could be designed to incorporate cleavage sites for specific enzymes present in a disease state, creating an enzyme-responsive material for highly targeted therapeutic delivery. mdpi.com

Table 4: Stimuli-Responsive Behavior of this compound-Based Materials
StimulusResponsive MoietyMechanism of ResponsePotential Application
pHCarboxylic acid (-COOH)Protonation/deprotonation alters charge and hydrogen bonding, causing the hydrogel to swell, shrink, or dissolve. acs.orgnih.govTargeted drug release in acidic tumor microenvironments or intracellular compartments.
EnzymesAmide bonds in a larger peptide construct incorporating the scaffold.Enzymatic cleavage of the scaffold backbone leads to the disassembly of the hydrogel network. mdpi.comOn-demand release of therapeutics in the presence of disease-specific proteases.
TemperatureOverall hydrophobic/hydrophilic balance.Changes in temperature can alter the strength of hydrophobic interactions and hydrogen bonds, triggering a phase transition (gel-sol). mdpi.comInjectable hydrogels that are liquid at room temperature but solidify at body temperature.

Advanced Analytical and Mechanistic Investigations of S 4 Fmoc 4 Fmoc Amino Butanoic Acid Transformations

Spectroscopic Methodologies for Elucidating Reaction Mechanisms and Intermediates

Spectroscopic techniques are indispensable for probing the intricate details of chemical reactions at the molecular level. For a sterically hindered building block like (S)-4-Fmoc-4-(Fmoc-amino)butanoic acid, these methods provide critical insights into reaction kinetics, intermediate species, and the structural properties of its derivatives.

Time-resolved spectroscopy is a powerful method for studying dynamic chemical processes that occur on extremely short timescales. wikipedia.org In the context of peptide synthesis, understanding the kinetics of the coupling reaction—the formation of a peptide bond between the carboxylic acid of this compound and the free amine of a growing peptide chain—is crucial for optimizing reaction conditions.

The coupling of such a sterically demanding amino acid is expected to be slower than for standard Fmoc-amino acids. Transient absorption spectroscopy can be employed to monitor these reactions in real time. wikipedia.org By initiating the reaction with a laser pulse (pump) and monitoring the changes in absorption of a second pulse (probe) at various time delays, researchers can track the disappearance of reactants and the formation of products and intermediates. wikipedia.org This provides data on reaction rates under various conditions, such as different coupling reagents, solvents, and temperatures, which is essential for overcoming the kinetic barriers associated with this unique building block. chemrxiv.org

Research findings in solid-phase peptide synthesis (SPPS) have shown that both diffusion and the chemical rate coefficient are critical to reaction efficiency. chemrxiv.org Time-resolved studies can help distinguish between these factors, clarifying whether slow coupling is due to impaired diffusion of reagents to the reaction site on the solid support or the intrinsic slowness of the chemical step due to steric hindrance.

Table 1: Application of Time-Resolved Spectroscopy in Peptide Coupling

Technique Timescale Information Obtained Relevance to this compound
Transient Absorption Femtoseconds to Nanoseconds Reaction rates, intermediate lifetimes, mechanistic pathways Quantifying the impact of steric hindrance from dual Fmoc groups on coupling kinetics.
Time-gated Raman Picoseconds to Nanoseconds Structural evolution of reactants during the reaction Monitoring vibrational mode changes to identify bond formation and structural rearrangements in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for determining the three-dimensional structure and dynamics of molecules in solution. numberanalytics.com For peptides incorporating this compound, advanced NMR techniques are essential for understanding the profound conformational influence exerted by this unusual residue. The two bulky, aromatic Fmoc groups are expected to severely restrict the local backbone and side-chain torsion angles, potentially inducing specific secondary structures in the peptide.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a detailed picture of the peptide's conformation. nih.gov

¹H-¹H Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to assign proton resonances within each amino acid residue. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on through-space proximities between protons, which is critical for determining the peptide's folded structure. Strong NOE signals between the Fmoc protons and protons on adjacent residues would confirm a compact, sterically constrained conformation.

Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached nuclei (¹³C or ¹⁵N), aiding in resonance assignment and providing insights into the electronic environment. mdpi.com

Analysis of Scalar Couplings (³JHN-Hα) can be used to determine the backbone dihedral angle φ, providing further constraints for structural calculations. mdpi.com

Studies on other modified amino acids have demonstrated that a combination of NMR data and molecular dynamics (MD) simulations can generate a detailed conformational ensemble, providing a comprehensive view of the peptide's structural preferences in solution. nih.govmdpi.com

Table 2: Advanced NMR Techniques for Conformational Analysis

NMR Experiment Key Information Provided Application to Derivatives
NOESY Inter-proton distances (< 5 Å) Defines the 3D fold and maps interactions between the dual Fmoc groups and the peptide backbone.
TOCSY Identifies spin systems of amino acid residues Essential for unambiguous resonance assignment in complex peptide spectra.
¹H-¹⁵N HSQC Amide ¹H and ¹⁵N chemical shifts Probes the local environment of each peptide bond; sensitive to hydrogen bonding and secondary structure. mdpi.com

| ³J-Coupling Analysis | Dihedral angle constraints (e.g., φ) | Quantifies local backbone conformation and the degree of flexibility around the incorporated residue. mdpi.com |

Chromatographic and Separation Techniques for Reaction Monitoring and Product Isolation in Research Contexts

Chromatographic methods are fundamental to modern peptide chemistry, enabling both the real-time monitoring of complex reactions and the purification of target molecules from a mixture of byproducts.

Following the synthesis of a peptide incorporating this compound, purification is necessary to isolate the desired product from deletion sequences, incompletely deprotected peptides, and other side products. Preparative High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose. nih.gov

The presence of two highly hydrophobic Fmoc groups on the target compound (if they are retained as part of the final structure) or the challenges in coupling it (leading to a complex crude product) would necessitate careful optimization of the purification protocol. Reversed-phase HPLC (RP-HPLC) is typically used, where separation is based on hydrophobicity. nih.gov A shallow gradient of an organic solvent (like acetonitrile) in water, both typically containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the components from a C8 or C18 column. The significant hydrophobicity of any peptide containing the dual-Fmoc moiety would require higher concentrations of organic solvent for elution.

Table 3: Typical Parameters for Preparative RP-HPLC

Parameter Typical Setting Consideration for this compound Peptides
Column C18, 5-10 µm particle size A wide-pore (300 Å) column is suitable for larger peptides.
Mobile Phase A 0.1% TFA in Water Standard for peptide purification.
Mobile Phase B 0.1% TFA in Acetonitrile Standard for peptide purification.
Gradient 5-95% B over 30-60 min A shallower gradient may be needed to resolve closely eluting impurities.
Flow Rate 20-100 mL/min (for semi-prep/prep scale) Adjusted based on column diameter.

| Detection | UV at 220 nm and 280 nm | The Fmoc group itself has strong UV absorbance around 265 and 300 nm. altabioscience.com |

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for reaction optimization. Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful of these for peptide synthesis. numberanalytics.com It provides real-time analysis of reaction mixtures, allowing for the rapid identification of the desired product, starting materials, and any side products based on both their retention time and mass-to-charge ratio.

When optimizing the coupling conditions for this compound, small-scale test reactions can be performed and quickly analyzed by LC-MS. This allows researchers to screen different coupling reagents (e.g., HATU, HCTU), bases, and reaction times to find the conditions that maximize the yield of the desired peptide while minimizing the formation of byproducts, such as deletion sequences resulting from incomplete coupling. This rapid feedback loop is essential for developing efficient protocols for challenging building blocks.

Crystallographic and Structural Biology Approaches for Derivatives Incorporating this compound

Single-crystal X-ray diffraction studies on other Fmoc-protected amino acids have revealed how intermolecular interactions, such as hydrogen bonding and π-stacking between the fluorenyl rings, dictate the packing in the crystal lattice. researchgate.netrsc.org For a derivative of this compound, the two bulky Fmoc groups would likely dominate the crystal packing, potentially forming a shielded hydrophobic core. researchgate.net

The resulting structural data would be invaluable for:

Validating conformational models derived from NMR and computational studies.

Understanding intermolecular interactions that could be relevant to self-assembly or receptor binding.

Providing a precise structural model for use in computational drug design and structural biology studies.

Although obtaining suitable crystals of peptides can be challenging, the detailed structural insights gained from a successful crystallographic analysis are crucial for a complete understanding of how this unique amino acid derivative impacts molecular structure.

Table 4: Hypothetical Crystallographic Data for a Derivative

Parameter Example Value Significance
Crystal System Monoclinic Describes the basic symmetry of the unit cell.
Space Group P2₁ Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a=10.2 Å, b=15.5 Å, c=9.8 Å, β=95° Defines the size and shape of the repeating unit in the crystal.
Resolution 1.2 Å Indicates the level of detail in the electron density map; lower values are better.

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Mass Spectrometry-Based Approaches for Studying Derivatization Pathways and Product Characterization in Research

Mass spectrometry (MS) has emerged as an indispensable analytical tool in chemical and biochemical research for the detailed investigation of molecular structures, reaction pathways, and product characterization. When applied to complex molecules like this compound, MS-based techniques, particularly when coupled with liquid chromatography (LC-MS), provide unparalleled sensitivity and specificity. These methods allow researchers to monitor transformation reactions in real-time, identify transient intermediates, and structurally elucidate final products, which is crucial for understanding the derivatization pathways of this di-protected amino acid derivative.

The derivatization of amino acids with the 9-fluorenylmethoxycarbonyl (Fmoc) group is a common strategy in peptide synthesis and other biochemical applications to protect amine functionalities. nih.govnih.gov Mass spectrometry is frequently employed for the quality control of Fmoc-protected amino acids and to monitor the progress of reactions such as peptide synthesis. nih.gov The presence of the bulky, apolar Fmoc group enhances chromatographic retention on reversed-phase columns and improves ionization efficiency in certain mass spectrometry techniques. acs.orgnih.gov

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of derivatization products. By providing highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range, HRMS can distinguish between compounds with the same nominal mass but different atomic compositions. For this compound, HRMS would be used to verify its successful synthesis and purity by matching the experimentally observed mass to the theoretical exact mass.

The following data table illustrates the theoretical monoisotopic masses for the parent molecule and its common adducts, which are essential for its identification in a high-resolution mass spectrum.

Ion Species Formula Theoretical m/z
[M+H]⁺C₃₄H₃₁N₂O₆⁺563.2177
[M+Na]⁺C₃₄H₃₀N₂O₆Na⁺585.1996
[M+K]⁺C₃₄H₃₀N₂O₆K⁺601.1735
[M-H]⁻C₃₄H₂₉N₂O₆⁻561.2031

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (a precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a molecular fingerprint that reveals detailed structural information about the precursor ion. nih.govdeepdyve.com For Fmoc-protected compounds, characteristic fragmentation patterns are often observed.

Studying the derivatization pathways of this compound, such as selective deprotection or coupling reactions at the carboxylic acid terminus, relies heavily on LC-MS/MS. Researchers can monitor the reaction mixture over time, identifying the disappearance of the starting material and the appearance of products by their unique mass-to-charge ratios and retention times. The structure of these new products can then be confirmed by analyzing their specific MS/MS fragmentation spectra. For example, the selective removal of one Fmoc group would result in a mass loss of 222.24 Da, a transformation easily tracked by MS.

The predicted fragmentation pattern for the [M+H]⁺ ion of this compound is detailed in the table below. The fragmentation is expected to involve the characteristic loss of the Fmoc group and cleavages along the butanoic acid backbone. The most common fragmentations for Fmoc-derivatized amino acids involve the fluorenylmethoxycarbonyl group itself. acs.orgnih.gov

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure/Identity
563.22341.15222.07 (C₁₅H₁₀O₂)Loss of one Fmoc group as dibenzofulvene and CO₂
563.22384.14179.08 (C₁₄H₁₁)Cleavage yielding the fluorenylmethyl cation
563.22179.08384.14Fluorenylmethyl cation (C₁₄H₁₁)⁺
341.15323.1418.01 (H₂O)Loss of water from the carboxylic acid
341.15295.1446.01 (HCOOH)Loss of formic acid
341.15179.08162.07Fluorenylmethyl cation (C₁₄H₁₁)⁺

Computational and Theoretical Studies Relevant to S 4 Fmoc 4 Fmoc Amino Butanoic Acid Research

Molecular Modeling and Dynamics Simulations of Peptide/Scaffold Interactions

When incorporated into a peptide sequence, the unique structure of (S)-4-Fmoc-4-(Fmoc-amino)butanoic Acid—with its flexible gamma-amino acid backbone and two bulky, aromatic fluorenylmethyloxycarbonyl (Fmoc) groups—is expected to impose significant conformational constraints. MD simulations can elucidate how these features influence the peptide's secondary structure, such as the formation of beta-turns or hairpins. researchgate.net For instance, studies on other unnatural amino acids have shown that they can modify the conformational flexibility and hydrogen-bonding patterns of a peptide, which can be critical for its biological activity. nih.gov

Simulations can be used to explore how peptides containing this compound interact with biological targets or other molecules. Key parameters derived from these simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions within the molecule. nih.gov Furthermore, the aromatic nature of the two Fmoc groups suggests a strong potential for π-π stacking interactions, which can be crucial for self-assembly or binding to protein surfaces. rsc.org MD simulations can model these non-covalent interactions and predict their impact on the stability and organization of molecular complexes. nih.govrsc.org

Simulation TargetKey Properties InvestigatedPotential Insights for Research
Peptide Folding Conformational sampling, secondary structure formation (α-helix, β-sheet), hydrogen bonding networks.Understanding how the compound induces specific folds or constrains peptide flexibility.
Peptide-Protein Binding Binding free energy, identification of key interacting residues, stability of the complex.Predicting binding affinity and mode of interaction with a target protein, such as an enzyme or receptor.
Scaffold Self-Assembly Dimerization, aggregation behavior, role of π-π stacking from Fmoc groups, solvent effects.Guiding the design of novel biomaterials, hydrogels, or nanostructures based on controlled self-assembly.
Conformational Dynamics Dihedral angle distributions (ϕ, ψ), flexibility of the butanoic acid backbone, rotamer preferences.Characterizing the intrinsic dynamic behavior of the compound within a larger molecular system.

Quantum Chemical Calculations for Understanding Reactivity and Stereochemistry

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, stability, and reactivity of molecules with high accuracy. nih.gov Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) can provide fundamental insights into the properties of this compound that are not accessible through classical molecular mechanics. nih.govresearchgate.net

A primary application of QC is the detailed analysis of molecular geometry and stereochemistry. For this compound, QC calculations can be used to determine the lowest energy conformations (rotamers) by calculating the energy landscape associated with the rotation of its flexible bonds. nih.gov This is crucial for understanding its preferred shape in different environments.

Furthermore, QC calculations can illuminate the molecule's chemical reactivity. By computing the distribution of electron density and molecular electrostatic potential, researchers can identify regions susceptible to nucleophilic or electrophilic attack. researchgate.net This is particularly relevant for understanding the reactivity of the carboxylic acid group during peptide coupling reactions. The calculations can predict the activation energy for amide bond formation and help optimize reaction conditions to prevent side reactions or racemization. luxembourg-bio.com Electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated to predict the molecule's susceptibility to oxidation or reduction. researchgate.net

Calculated PropertyQuantum Method ExampleRelevance to this compound
Optimized Geometry DFT (e.g., B3LYP/6-31G(d))Provides precise bond lengths, angles, and the most stable 3D structure.
Rotational Energy Barriers MP2 or DFTDetermines the energy cost of conformational changes around the butanoic acid backbone.
Partial Atomic Charges Natural Bond Orbital (NBO) analysisReveals the electron distribution and identifies reactive sites, such as the carbonyl carbon.
HOMO/LUMO Energies DFT, Hartree-FockPredicts electronic transition properties and general chemical reactivity.
Molecular Electrostatic Potential DFTMaps electron-rich and electron-poor regions, guiding the understanding of non-covalent interactions.

In Silico Design of Novel Derivatives and Their Predicted Properties in Research Contexts

In silico design leverages computational tools to conceptualize and evaluate novel molecules before their physical synthesis, saving significant time and resources. byu.edunih.gov Starting from the parent structure of this compound, a multitude of derivatives can be designed and their properties predicted to tailor them for specific applications. This process often involves modifying the core scaffold, altering the protecting groups, or conjugating it to other chemical entities.

One avenue of design is the creation of peptide-based structures with enhanced proteolytic stability. byu.edu By incorporating this unnatural gamma-amino acid, which is not readily recognized by proteases, into a peptide sequence, its biological half-life could be extended. Computational tools can predict how different derivatives might alter the peptide's conformation to further shield it from enzymatic degradation. researchgate.net

Another research context is the development of self-assembling materials. The Fmoc group is well-known for its ability to drive the self-assembly of amino acids and short peptides into nanostructures like fibers and hydrogels. rsc.org In silico design could explore how modifying the butanoic acid backbone or replacing one of the Fmoc groups with another functional moiety (e.g., a biotin (B1667282) tag for sensing applications or a fluorescent probe for imaging) would impact the resulting nanostructure's morphology and properties. Computational methods can predict parameters like solubility and aggregation propensity, helping to identify the most promising candidates for experimental validation. nih.gov

Design StrategyPredicted PropertyPotential Research Application
Backbone Modification (e.g., adding alkyl or aryl groups)Conformational rigidity, hydrophobicity.Creating scaffolds with predefined shapes for use as molecular probes or catalysts.
Fmoc Group Replacement (e.g., with Boc, Cbz, or functional tags)Solubility, binding specificity, self-assembly behavior.Developing derivatives for different synthetic strategies or for targeted drug delivery systems.
Incorporation into Peptidomimetics Proteolytic stability, receptor affinity.Designing long-lasting peptide-based therapeutics.
Conjugation to Polymers Material strength, biocompatibility.Creating functionalized biomaterials for tissue engineering or controlled release applications.

Ligand Docking and Virtual Screening Approaches for Receptor Binding Studies (with derivatives)

Molecular docking is a computational technique that predicts the binding orientation and affinity of a small molecule (ligand) within the active site of a larger molecule, typically a protein receptor. nih.govnih.gov This method is central to structure-based drug design. When combined with virtual screening, it allows for the rapid evaluation of large libraries of compounds to identify potential "hits" that are likely to bind to a biological target. mdpi.comresearchgate.net

Derivatives of this compound can be incorporated into virtual libraries of peptides or peptidomimetics. mdpi.comsemanticscholar.org These libraries can be screened against the three-dimensional structure of a protein target implicated in a disease. The docking process involves sampling many possible conformations and orientations of the ligand within the receptor's binding site and using a scoring function to estimate the strength of the interaction. nih.gov

For example, a virtual library could be generated by computationally incorporating derivatives of this compound at various positions within a known bioactive peptide sequence. This library would then be docked to the peptide's target receptor to identify modifications that enhance binding affinity or selectivity. researchgate.net The bulky and rigid nature of the Fmoc groups could be exploited to target large, shallow protein-protein interaction surfaces, which are often considered "undruggable" by traditional small molecules. researchgate.net The results of a virtual screening campaign provide a ranked list of candidate molecules, allowing researchers to prioritize the synthesis and experimental testing of only the most promising compounds. nih.gov

Step in WorkflowComputational Tool/MethodPurpose
1. Target Preparation Protein Data Bank (PDB) analysis, protein preparation wizards.Obtain and prepare the 3D structure of the receptor, defining the binding site.
2. Library Generation In silico chemical modification of the parent compound.Create a diverse set of virtual derivatives of this compound.
3. Molecular Docking Software such as AutoDock, Glide, or ClusPro. nih.govresearchgate.netPredict the binding pose and score the interaction for each compound in the library.
4. Post-Docking Analysis Scoring function analysis, clustering of poses.Rank the compounds based on predicted affinity and analyze common binding motifs.
5. Hit Selection Visual inspection, filtering by physicochemical properties.Select a small subset of the top-ranked virtual hits for synthesis and experimental validation.

Emerging Research Frontiers and Future Perspectives for S 4 Fmoc 4 Fmoc Amino Butanoic Acid

Development of Next-Generation Bioconjugation Strategies

The unique structure of (S)-4-Fmoc-4-(Fmoc-amino)butanoic acid, featuring a carboxylic acid and two protected amino groups, makes it a versatile building block for developing advanced bioconjugation strategies. chemimpex.com Bioconjugation, the process of linking biomolecules to other molecules, is critical for creating targeted therapies like antibody-drug conjugates (ADCs) and developing new diagnostic tools. chemimpex.comnih.gov

The terminal carboxylic acid of the butanoic acid chain can be activated to react with primary amines on biomolecules, forming stable amide bonds. broadpharm.com Concurrently, the Fmoc groups can be selectively removed under basic conditions to expose free amines for further conjugation steps. genscript.com This orthogonality allows for the stepwise and controlled assembly of complex molecular constructs. For instance, this compound could serve as a linker in ADCs, connecting a targeting antibody to a cytotoxic payload. chemimpex.comnih.gov The butanoic acid chain provides a defined spatial separation between the two conjugated entities, which can be crucial for maintaining their respective biological activities.

Research in this area focuses on creating linkers with tailored properties. By derivatizing the butanoic acid backbone or the Fmoc groups, researchers can develop linkers that are, for example, cleavable under specific physiological conditions, such as the acidic environment of lysosomes within cancer cells. nih.gov This ensures the targeted release of a drug payload precisely at the site of action, enhancing efficacy and reducing systemic toxicity. nih.gov

Exploration in Supramolecular Chemistry and Nanotechnology

A significant area of emerging research for Fmoc-protected amino acids lies in supramolecular chemistry and nanotechnology. rsc.org The bulky, aromatic Fmoc group is a powerful driver of self-assembly through a combination of π-π stacking and hydrophobic interactions. nih.govnih.gov This property allows molecules like this compound to spontaneously organize into well-defined nanostructures such as nanofibers, nanotubes, and hydrogels in aqueous environments. beilstein-journals.orgnih.gov

These self-assembled structures have immense potential as biomaterials for applications like 3D cell culture, tissue engineering, and controlled drug delivery. rsc.orgnih.gov The resulting hydrogels can mimic the extracellular matrix, providing a suitable environment for cell growth and differentiation. nih.gov The properties of these gels can be tuned by co-assembling different Fmoc-amino acid derivatives, allowing for precise control over the material's stiffness, porosity, and bioactivity. beilstein-journals.orgmdpi.com

The dual Fmoc groups on this compound could potentially lead to more complex and stable supramolecular structures compared to single-Fmoc derivatives. mdpi.com Researchers are exploring how the stereochemistry and bifunctional nature of this molecule influence the morphology and properties of the resulting nanomaterials. mdpi.com Furthermore, these nanostructures can be used as templates for creating other materials or as nanocarriers for delivering therapeutic agents. nih.govnih.gov

Table 1: Applications of Fmoc-Amino Acid Self-Assembly
Application AreaDescriptionKey Driving InteractionsPotential Advantage of Dual-Fmoc Structure
3D Cell CultureFormation of hydrogel scaffolds that mimic the extracellular matrix to support cell growth. nih.govπ-π stacking, Hydrogen bonding, Hydrophobic interactions. nih.govEnhanced gel stability and mechanical properties. mdpi.com
Drug DeliveryEncapsulation of therapeutic agents within self-assembled nanostructures for controlled release. rsc.orgnih.govHydrophobic interactions, π-π stacking. nih.govHigher drug loading capacity and modified release kinetics.
Antimicrobial MaterialsDevelopment of hydrogels with inherent antibacterial properties that disrupt bacterial membranes. beilstein-journals.orgmdpi.comHydrophobicity, Polarity, Amphipathic behavior. mdpi.comPotentially broader spectrum of activity or increased potency.
Bio-templatingUse of self-assembled nanofibers as templates for the synthesis of other nanomaterials, such as metallic nanoclusters. nih.govElectrostatic interactions, π-π stacking.Creation of more complex or ordered inorganic nanostructures.

Integration into Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful approach for producing complex molecules like non-natural amino acids. nih.govnih.gov The integration of this compound into these pathways is an area of growing interest.

One key application is the use of enzymes for the selective deprotection of the Fmoc groups. While chemical deprotection using bases like piperidine (B6355638) is standard, it can sometimes lead to side reactions, such as aspartimide formation in peptides. nih.govnih.gov Enzymes could offer a milder and more specific alternative. For instance, researchers have explored enzymes that can cleave protecting groups under neutral, aqueous conditions, which would be highly advantageous for sensitive substrates. nih.gov Although specific enzymes for Fmoc removal are not yet mainstream, this remains an active area of research. acs.org

Conversely, enzymes can be used to build the core structure of the amino acid itself. Transaminases, for example, are used in biocatalytic processes to asymmetrically synthesize chiral amino acids from keto-acid precursors, offering a green and efficient alternative to traditional chemical methods. nih.govresearchgate.net A chemoenzymatic route to this compound could involve an initial enzymatic step to create the chiral amino-butanoic acid core, followed by chemical steps to introduce the Fmoc protecting groups. This approach leverages the stereocontrol of enzymes to produce the desired enantiomerically pure product. nih.gov

Challenges and Opportunities in Scale-Up for Research Applications

While this compound holds significant promise, scaling up its production for broader research applications presents several challenges. The synthesis of highly pure, specially protected non-natural amino acids is often complex and costly. scripps.edu

Challenges:

Cost of Reagents: The starting materials and reagents required for multi-step organic synthesis, including Fmoc-protection agents, can be expensive, limiting large-scale production. altabioscience.com

Purification: Chromatographic purification is often necessary to achieve the high purity (>99%) required for applications like solid-phase peptide synthesis. Scaling up chromatography can be resource-intensive and generate significant solvent waste. nih.gov

Solvent Usage: Solid-phase peptide synthesis and the synthesis of Fmoc-amino acids heavily rely on polar aprotic solvents like dimethylformamide (DMF), which face increasing regulatory scrutiny due to toxicity concerns. acs.orgresearchgate.net

Side Reactions: The introduction of the Fmoc group can sometimes lead to the formation of impurities, such as Fmoc-β-alanine or dipeptide byproducts, which must be carefully removed. nih.gov

Opportunities:

Greener Solvents: There is a significant opportunity to replace traditional solvents with more sustainable alternatives. Recent studies have explored solvents like N-butylpyrrolidinone (NBP) and γ-valerolactone as potential replacements for DMF in peptide synthesis. acs.org

Biocatalysis: As mentioned previously, employing enzymatic or whole-cell biotransformation methods for key synthetic steps can reduce reliance on harsh chemicals and improve stereoselectivity, potentially simplifying purification. nih.govresearchgate.net

Improved Protecting Group Strategies: Research into novel protecting groups or improved methods for introducing the Fmoc group could reduce side reactions and increase the efficiency of the synthesis. nih.gov

Table 2: Scale-Up Considerations for Fmoc-Amino Acid Synthesis
FactorChallengeOpportunity for Improvement
SolventsReliance on regulated solvents like DMF. acs.orgDevelopment and adoption of greener solvents (e.g., NBP). acs.org
PurificationResource-intensive chromatography; high solvent waste.Improved crystallization techniques; synthesis of higher purity crude material to simplify purification.
Reagent CostHigh cost of Fmoc-protection agents and coupling reagents. altabioscience.comDevelopment of more atom-efficient coupling reagents and recyclable protecting groups. acs.org
Synthesis RouteMulti-step synthesis with potential for low overall yield. scripps.eduImplementation of flow chemistry or chemoenzymatic pathways to improve efficiency and stereocontrol. nih.govacs.org

Unexplored Reactivities and Derivatizations for Advanced Research

The future of this compound in advanced research will likely be driven by the exploration of its currently untapped reactive potential. Beyond its role in peptide synthesis and self-assembly, its unique structure can be a platform for novel chemical modifications.

One area of interest is the derivatization of the fluorenyl moiety of the Fmoc groups. The aromatic rings could be functionalized with other groups to tune the molecule's electronic properties, solubility, or self-assembly behavior. For example, introducing sulfonate groups to the fluorenyl ring system creates the Smoc (2,7-disulfo-9-fluorenylmethoxycarbonyl) group, which imparts water solubility and allows for peptide synthesis in aqueous media. nih.gov Similar modifications could be applied to create photo-responsive or fluorescent derivatives for use as molecular probes.

Furthermore, the butanoic acid backbone itself offers sites for modification. Selective reactions could introduce functional groups along the aliphatic chain, creating a multifunctional scaffold. For instance, developing synthetic strategies for side-chain mono-N-alkylation could introduce molecular diversity, allowing for the creation of peptide mimics (peptoids) with enhanced stability against proteolysis. researchgate.net The development of new protecting group strategies, such as using an allyloxycarbonyl (Alloc) group orthogonally to the Fmoc groups, could enable even more complex and site-specific modifications of the molecule. nih.gov These advanced derivatives could serve as unique building blocks for novel polymers, catalysts, or bioactive molecules, pushing the boundaries of materials science and medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for (S)-4-Fmoc-4-(Fmoc-amino)butanoic Acid?

The synthesis typically involves sequential Fmoc protection of the amino groups in 4-aminobutanoic acid . A two-step protocol is commonly used:

  • Step 1 : React 4-aminobutanoic acid with Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in DMF or dichloromethane (DCM) using a base like sodium carbonate or DIEA (N,N-diisopropylethylamine) .
  • Step 2 : Repeat Fmoc protection on the secondary amine, ensuring steric hindrance does not impede reactivity. Purification is achieved via flash chromatography (silica gel, eluent: DCM/MeOH gradients) or HPLC (C18 column, acetonitrile/water with 0.1% TFA) .

Key Data :

ParameterConditionYieldPurity
SolventDMF75–85%>95% (HPLC)
BaseDIEAHigher selectivity

Q. How does the dual Fmoc protection influence its role in solid-phase peptide synthesis (SPPS)?

The dual Fmoc groups enable orthogonal protection:

  • Primary amine (α-position) : Temporarily protected for iterative peptide elongation.
  • Secondary amine (β-position) : Remains protected until selective deprotection (e.g., using 20% piperidine in DMF). This allows incorporation of β-amino acids or branched peptides, enhancing structural diversity .

Q. What solvents are compatible with this compound?

The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents:

  • DMF , DMSO , and THF (10–50 mg/mL).
  • Avoid alcohols (e.g., MeOH, EtOH) due to esterification risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 60% vs. 85%) often stem from:

  • Base selection : DIEA minimizes side reactions vs. Na₂CO₃, which may cause hydrolysis .
  • Reaction time : Extended coupling (12–24 hrs) improves completeness but risks racemization.
  • Purification : HPLC vs. flash chromatography impacts purity and recovery . Recommendation : Use kinetic monitoring (TLC or LC-MS) to optimize conditions .

Q. What analytical techniques validate the structural integrity of this compound?

  • NMR : Confirm regioselectivity of Fmoc protection (¹H NMR: δ 7.3–7.8 ppm for fluorenyl protons; ¹³C NMR: δ 155–160 ppm for carbamates) .
  • HRMS : Exact mass verification (C₂₉H₂₈N₂O₆: [M+H]⁺ calc. 525.2025) .
  • HPLC : Assess purity (>98%) and detect diastereomers (chiral columns) .

Q. How does the dual Fmoc protection affect peptide conformation in drug design?

The steric bulk of two Fmoc groups restricts backbone flexibility, favoring:

  • β-sheet stabilization in amyloid models.
  • Helical mimics when paired with D-amino acids. Case studies show enhanced protease resistance in Fmoc-modified peptides vs. unprotected analogs .

Methodological Challenges

Q. What strategies mitigate racemization during SPPS incorporation?

  • Low-temperature coupling : Perform reactions at 4°C .
  • Additives : Use HOBt (hydroxybenzotriazole) or OxymaPure to suppress base-induced racemization .
  • Microwave-assisted synthesis : Reduces coupling time (5–10 mins vs. hours) .

Q. How to troubleshoot low coupling efficiency in automated peptide synthesizers?

  • Swelling resins : Pre-swell Wang or Rink amide resins in DMF for 1 hr.
  • Double coupling : Repeat Fmoc deprotection and activation steps for sterically hindered residues.
  • Monitor by Kaiser test : Detect free amines to confirm completion .

Safety and Handling

Q. What precautions are critical when handling this compound?

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye irritation (H315, H319) .
  • Ventilation : Use fume hoods due to dust inhalation risks (H335) .
  • Storage : –20°C under argon to prevent Fmoc cleavage .

Data Contradictions and Resolutions

Q. Why do solubility profiles vary across studies?

Variations arise from:

  • Crystallinity : Amorphous vs. crystalline forms (recrystallization solvents alter solubility).
  • Counterions : TFA salts (from HPLC) vs. free acids .
    Solution : Characterize lot-specific solubility via DSC (differential scanning calorimetry).

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